molecular formula C28H23N3O3S B2919712 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922586-85-4

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2919712
CAS No.: 922586-85-4
M. Wt: 481.57
InChI Key: AGMFEXNUXWOXGS-UHFFFAOYSA-N
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Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide” is a compound that belongs to a class of molecules known as thiazoles . Thiazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities, including antibacterial and antifungal properties . They have been used in the synthesis of various antimicrobial and antiproliferative agents .

Scientific Research Applications

Synthesis and Anticancer Activity

One notable application of related compounds involves the synthesis of new Co(II) complexes, which include derivatives similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide. These complexes have been studied for their fluorescence properties and potential anticancer activity, specifically against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Inhibitor of Vascular Endothelial Growth Factor Receptor-2

Substituted benzamides, closely related to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors show promise in treating human lung and colon carcinoma (Borzilleri et al., 2006).

Novel Terpyridine-Skeleton Molecule Derivants

Another significant application is found in the synthesis of novel terpyridine-skeleton molecules, which include components structurally similar to the compound . These molecules exhibit potential as nonintercalative topoisomerase inhibitors, showing both antitumor growth and antimetastasis effects in preclinical models (Kwon et al., 2015).

Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including analogs of this compound, were designed and synthesized for their in vitro activity against Mycobacterium tuberculosis GyrB ATPase, showcasing their potential as antituberculosis agents (Jeankumar et al., 2013).

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-2-33-24-16-10-17-25-26(24)30-28(35-25)31(19-20-11-8-9-18-29-20)27(32)22-14-6-7-15-23(22)34-21-12-4-3-5-13-21/h3-18H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMFEXNUXWOXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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